molecular formula C10H11FN2O5S B3378211 3-Carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid CAS No. 1396963-96-4

3-Carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid

Cat. No.: B3378211
CAS No.: 1396963-96-4
M. Wt: 290.27 g/mol
InChI Key: SCKUFKNEHMVDFQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid typically involves the reaction of asparagine with 3-fluorobenzenesulfonyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-Carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the carbamoyl or sulfonamido groups, leading to the formation of corresponding oxides or sulfoxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbamoyl group to an amine or the sulfonamido group to a sulfonamide.

    Substitution: The fluorine atom in the fluorobenzenesulfonamido group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This leads to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .

Scientific Research Applications

3-Carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

3-Carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid can be compared with other similar compounds, such as:

    3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid: This compound has a similar structure but with the fluorine atom in the ortho position instead of the meta position.

    3-Carbamoyl-2-(4-fluorobenzenesulfonamido)propanoic acid: Another positional isomer with the fluorine atom in the para position. This variation can also affect the compound’s properties and applications.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to its isomers and other related compounds .

Properties

IUPAC Name

4-amino-2-[(3-fluorophenyl)sulfonylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O5S/c11-6-2-1-3-7(4-6)19(17,18)13-8(10(15)16)5-9(12)14/h1-4,8,13H,5H2,(H2,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKUFKNEHMVDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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